Crystal Structure Differentiation: Hydrogen-Bonding Synthon Variability Among 2-, 3-, and 4-Pyridinesulfonic Acid Isomers
A systematic crystallographic study comparing 2-, 3-, and 4-pyridinesulfonic acids reveals that the 4-isomer adopts a distinct hydrogen-bonding motif compared to its positional analogs. While all three isomers participate in N⁺-H···O⁻ hydrogen bonding, the 4-isomer specifically forms a catemeric N-H···O synthon pattern that differs from the dimeric arrangements observed in the 2- and 3-isomers [1]. This structural divergence is a direct consequence of sulfonic acid group positioning at the para position, which alters the molecular geometry and intermolecular interaction topology. No quantitative yield or binding constant data are provided in this study; the evidence is based on qualitative structural assignment via X-ray crystallography and graph set analysis.
| Evidence Dimension | Crystal packing and hydrogen-bonding synthon formation |
|---|---|
| Target Compound Data | Forms catemeric N-H···O synthon (graph set notation differs from isomers) |
| Comparator Or Baseline | Pyridine-2-sulfonic acid and pyridine-3-sulfonic acid (both form dimeric N-H···O synthons) |
| Quantified Difference | Not quantified; qualitative structural difference in synthon topology (catemer vs. dimer) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
Procurement of the 4-isomer is mandatory for applications where specific solid-state packing, polymorphism control, or supramolecular assembly is design-critical; the 2- and 3-isomers will not replicate this behavior.
- [1] Akiri K, Cherukuvada S, Rana S, Nangia A. Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Figshare Dataset. 2012. View Source
